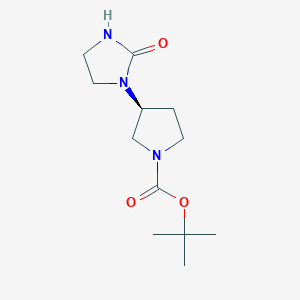

tert-Butyl (S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate

Description

tert-Butyl (S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carboxylate group at the 1-position and a 2-oxoimidazolidinyl substituent at the 3-position. This compound is likely utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of protease inhibitors or kinase-targeting agents due to its structural resemblance to bioactive scaffolds .

Properties

Molecular Formula |

C12H21N3O3 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

tert-butyl (3S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)14-6-4-9(8-14)15-7-5-13-10(15)16/h9H,4-8H2,1-3H3,(H,13,16)/t9-/m0/s1 |

InChI Key |

POLXPVLCKAQONL-VIFPVBQESA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)N2CCNC2=O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N2CCNC2=O |

Origin of Product |

United States |

Biological Activity

tert-Butyl (S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C12H21N3O3 |

| Molecular Weight | 255.31 g/mol |

| IUPAC Name | tert-butyl (3R)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate |

| InChI Key | POLXPVLCKAQONL-SECBINFHSA-N |

The structure includes a pyrrolidine ring and an oxoimidazolidinyl group, which contribute to its unique biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrrolidine Ring : Cyclization reactions are performed using appropriate precursors.

- Introduction of the tert-butyl Group : This is achieved through the reaction with tert-butyl chloroformate in the presence of a base.

- Formation of the Oxoimidazolidinyl Group : The pyrrolidine derivative reacts with an imidazolidinone precursor under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanisms may involve:

- Enzyme Inhibition : Binding to active sites, altering enzyme activity.

- Receptor Modulation : Affecting receptor functions that can lead to therapeutic effects.

Antioxidant Activity

Anti-inflammatory Effects

In vitro studies have shown that compounds like this compound can reduce inflammation markers. For example, various concentrations (10–400 µg/mL) were tested for their ability to inhibit protein denaturation, with notable inhibition percentages observed at higher concentrations .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among similar compounds:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| This compound | Antioxidant, Anti-inflammatory | |

| tert-butyl (R)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate | Moderate enzyme inhibition |

Applications in Medicine and Industry

The potential applications of this compound extend beyond basic research:

Pharmaceutical Development

Due to its biological activities, this compound is being explored for developing new pharmaceuticals targeting specific enzymes or receptors involved in diseases such as cancer and inflammation.

Industrial Uses

In industry, it may serve as a building block for synthesizing polymers and resins with tailored properties for various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl (S)-3-(2-oxoimidazolidin-1-yl)pyrrolidine-1-carboxylate with two related pyrrolidine derivatives from catalog sources ().

Compound 1 : tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Key Features: A pyridine ring substituted with bromine (5-position) and a dimethoxymethyl group (3-position). A methylene-oxypyridine linker connects the pyrrolidine core to the pyridine ring. Lacks the imidazolidinone group but includes a bromine atom, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Stability : The dimethoxymethyl group may offer hydrolytic stability under neutral conditions but could cleave under strong acids.

- Applications : Likely serves as a halogenated intermediate for synthesizing polycyclic therapeutics or ligands.

Compound 2 : 5-Bromo-2-((3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine

- Key Features :

- Contains a tert-butyldimethylsilyl (TBS) ether, a bulky protecting group for alcohols.

- Pyrrolidine is functionalized with a silyloxy-methyl group at the 3-position.

- Bromine and methoxy groups on the pyridine ring enhance electrophilic reactivity.

- Stability : The TBS group is labile under acidic or fluoride-based conditions, enabling selective deprotection.

- Applications : Primarily used in multi-step syntheses requiring temporary hydroxyl protection.

Comparative Data Table

| Feature | Target Compound | Compound 1 | Compound 2 |

|---|---|---|---|

| Core Structure | Pyrrolidine with imidazolidinone | Pyrrolidine with pyridine | Pyrrolidine with pyridine |

| Key Functional Groups | 2-Oxoimidazolidinyl, tert-butyl carboxylate | Bromopyridine, dimethoxymethyl | Bromopyridine, TBS ether |

| Molecular Formula | C₁₂H₂₁N₃O₃ (estimated) | C₁₈H₂₇BrN₂O₅ (estimated) | C₁₈H₃₂BrN₂O₂Si (estimated) |

| Molecular Weight | ~267 g/mol | ~431 g/mol | ~416 g/mol |

| Stereochemistry | (S)-configured at C3 | Not specified | Not specified |

| Reactivity | Hydrogen-bond donor (imidazolidinone) | Halogenated (cross-coupling) | Silyl-protected (deprotection) |

| Potential Applications | Enzyme inhibition, drug intermediates | Polycyclic ligand synthesis | Alcohol protection in multi-step synthesis |

Key Structural and Functional Insights

Steric and Electronic Effects: The target compound’s imidazolidinone group enhances polarity and hydrogen-bonding capacity, contrasting with the halogenated pyridine rings in Compounds 1 and 2, which prioritize electrophilic reactivity. The tert-butyl group in the target compound improves lipophilicity compared to the TBS ether in Compound 2, which introduces silicon-based bulk.

Synthetic Utility: Compound 1’s bromine atom facilitates metal-catalyzed coupling, whereas the target compound’s imidazolidinone may serve as a peptidomimetic scaffold. Compound 2’s TBS group highlights its role in orthogonal protection strategies, unlike the target compound’s stable carboxylate.

Stability Considerations :

- The target’s tert-butyl carboxylate is hydrolytically stable under physiological conditions, whereas Compound 2’s TBS ether requires careful handling to avoid premature deprotection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.